Dicyclohexyl(2,6-diisopropylphenyl)phosphine

Catalog No.
S790266
CAS No.
1053657-07-0
M.F
C24H39P
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl(2,6-diisopropylphenyl)phosphine

CAS Number

1053657-07-0

Product Name

Dicyclohexyl(2,6-diisopropylphenyl)phosphine

IUPAC Name

dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane

Molecular Formula

C24H39P

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3

InChI Key

BTJYWUVKNAFRBF-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3

Catalyst in Homogeneous Catalysis

Dicyclohexyl(2,6-diisopropylphenyl)phosphine is primarily employed as a ligand in homogeneous catalysis. In this context, it acts as a binding partner for a metal center, forming a complex that facilitates specific chemical reactions. The bulky cyclohexyl groups on the phosphorus atom and the sterically hindering isopropyl groups on the phenyl ring contribute to the unique steric and electronic properties of the ligand. These properties influence the reactivity of the metal center, allowing for the selective activation of substrates and the control of reaction pathways.

Studies have shown the effectiveness of Dicyclohexyl(2,6-diisopropylphenyl)phosphine in various homogeneous catalytic processes, including:

  • Hydroformylation: This reaction involves the conversion of alkenes to aldehydes using carbon monoxide and hydrogen gas. Dicyclohexyl(2,6-diisopropylphenyl)phosphine-based catalysts have demonstrated high activity and selectivity in hydroformylation reactions.
  • Hydrogenation: The reduction of unsaturated bonds (alkenes and alkynes) to saturated bonds (alkanes) can be achieved using Dicyclohexyl(2,6-diisopropylphenyl)phosphine-metal complexes as catalysts [].
  • Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds between two different molecules. Dicyclohexyl(2,6-diisopropylphenyl)phosphine ligands have been successfully employed in various cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling [, ].

Dicyclohexyl(2,6-diisopropylphenyl)phosphine is a phosphine ligand with the chemical formula C24H39PC_{24}H_{39}P and a molecular weight of approximately 358.54 g/mol. This compound features a bulky dicyclohexyl group and a 2,6-diisopropylphenyl moiety, which contribute to its steric and electronic properties, making it a valuable ligand in various catalytic applications, particularly in transition metal-catalyzed reactions .

Dicyclohexyl(2,6-diisopropylphenyl)phosphine is primarily utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions often involve transition metals, where the phosphine acts as a ligand to stabilize the metal center and facilitate the reaction . Additionally, it can participate in various transformations such as hydrovinylation and asymmetric synthesis, showcasing its versatility in organic chemistry .

The synthesis of dicyclohexyl(2,6-diisopropylphenyl)phosphine typically involves the reaction of phosphorus trichloride with dicyclohexylamine and 2,6-diisopropylphenol. The general synthetic pathway can be summarized as follows:

  • Formation of Phosphine: React phosphorus trichloride with dicyclohexylamine to form dicyclohexylphosphine.
  • Alkylation: Treat the resulting phosphine with 2,6-diisopropylphenol under appropriate conditions to yield dicyclohexyl(2,6-diisopropylphenyl)phosphine.

This method allows for the introduction of bulky substituents that enhance the ligand's steric properties .

Dicyclohexyl(2,6-diisopropylphenyl)phosphine is widely employed in:

  • Catalysis: It serves as a ligand in various transition metal-catalyzed reactions including Suzuki and Heck reactions.
  • Organic Synthesis: The compound is used in synthetic pathways to construct complex organic molecules.
  • Material Science: It can be involved in developing new materials through coordination chemistry .

Interaction studies involving dicyclohexyl(2,6-diisopropylphenyl)phosphine often focus on its coordination behavior with different transition metals. These studies reveal insights into the electronic properties of the metal-ligand complexes and their reactivity profiles. For example, its coordination with rhodium has been characterized, demonstrating its ability to stabilize rhodium complexes in various catalytic processes .

Dicyclohexyl(2,6-diisopropylphenyl)phosphine shares structural similarities with several other phosphine ligands. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
DicyclohexylphosphineTwo cyclohexane groupsLess sterically hindered than dicyclohexyl(2,6-diisopropylphenyl)phosphine.
TriphenylphosphineThree phenyl groupsMore symmetrical and less sterically bulky .
Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2- yl)phosphineContains methoxy substituentsOffers different electronic properties due to methoxy groups .

Dicyclohexyl(2,6-diisopropylphenyl)phosphine stands out due to its significant steric bulk and unique electronic characteristics that enhance its reactivity in catalysis compared to these similar compounds. Its specific design allows for improved selectivity and efficiency in various

XLogP3

7.4

Dates

Modify: 2023-08-15

Explore Compound Types